4'-Methoxythymidine
Description
4’-Methoxythymidine is a thymidine derivative characterized by a methoxy (-OCH₃) substitution at the 4’ position of the deoxyribose sugar. Thymidine, a deoxyribonucleoside, consists of a thymine base linked to a 2’-deoxyribose sugar. The addition of a methoxy group at the 4’ position alters the molecule’s conformational and biochemical properties.
Natural Occurrence: 4’-Methoxythymidine has been identified in extracts of Ipomoea carnea, an invasive plant species, where it is present in significant quantities (~97.5% relative abundance) alongside other bioactive compounds like Trimethylamine and Sorangiolide B .
Properties
CAS No. |
140360-37-8 |
|---|---|
Molecular Formula |
C11H16N2O6 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-6-4-13(10(17)12-9(6)16)8-3-7(15)11(5-14,18-2)19-8/h4,7-8,14-15H,3,5H2,1-2H3,(H,12,16,17)/t7-,8+,11+/m0/s1 |
InChI Key |
MKAQFZOQMCAVDN-VAOFZXAKSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@](O2)(CO)OC)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)(CO)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxythymidine typically involves the modification of thymidineThe reaction conditions often involve the use of strong bases such as lithium diisopropylamide (LDA) and electrophiles like methyl iodide .
Industrial Production Methods: Industrial production of 4’-Methoxythymidine may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4’-Methoxythymidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Strong bases like LDA and electrophiles such as methyl iodide are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
4’-Methoxythymidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: It serves as a probe in studying DNA replication and repair mechanisms.
Industry: It is used in the production of oligonucleotides for research and therapeutic purposes
Mechanism of Action
The mechanism of action of 4’-Methoxythymidine involves its incorporation into DNA during replication. Once incorporated, it can disrupt normal DNA synthesis and function, leading to cell cycle arrest and apoptosis. The methoxy group at the 4’ position enhances its stability and resistance to enzymatic degradation, making it a potent inhibitor of DNA polymerases .
Comparison with Similar Compounds
Comparison with Similar Thymidine Derivatives
Structural and Functional Differences
The position of chemical modifications on the thymidine scaffold critically influences molecular interactions, stability, and applications. Below is a comparative analysis of 4’-Methoxythymidine and key analogs:
Table 1: Comparative Analysis of Thymidine Derivatives
Detailed Comparisons
4’-Methoxythymidine vs. 2’-Methoxythymidine
- 2’-Methoxythymidine replaces the 2’-deoxy group with methoxy, stabilizing the 3’-endo sugar conformation, which enhances binding to RNA targets .
- Applications :
4’-Methoxythymidine vs. 5’-O-Dimethoxytrityl-thymidine
- Functional Role: The 5’-dimethoxytrityl (DMT) group in 5’-O-Dimethoxytrityl-thymidine serves as a temporary protecting group during oligonucleotide synthesis, enabling stepwise elongation .
4’-Methoxythymidine vs. AZT
Research Findings and Implications
- Comparative studies with synthetic analogs could clarify its biological significance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
